![molecular formula C24H22O2 B14647209 1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) CAS No. 54842-61-4](/img/structure/B14647209.png)
1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) is an organic compound with a complex structure characterized by the presence of two methoxybenzene groups connected via a phenylenediethene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) typically involves a series of condensation reactions. One common method is the reaction of 4-methoxybenzaldehyde with 1,4-phenylenediethene under acidic conditions, using p-toluenesulfonic acid as a catalyst . The reaction is carried out in an organic solvent such as toluene, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethene groups to ethane groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethane derivatives.
Substitution: Halogenated methoxybenzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, which can influence its behavior in various environments. In optoelectronic applications, the compound’s ability to absorb and emit light is attributed to its conjugated system, which facilitates electron transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
- **1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,4-dinitrobenzene)
- **1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)
- **1,1’-(1,4-Phenylenedi-2,1-ethenediyl)bis[2-(2,2-diphenylvinyl)benzene]
Uniqueness
1,1’-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene) is unique due to its methoxy functional groups, which enhance its solubility and reactivity compared to similar compounds. The presence of these groups also influences the compound’s electronic properties, making it suitable for specific applications in organic electronics and materials science.
Propiedades
Número CAS |
54842-61-4 |
|---|---|
Fórmula molecular |
C24H22O2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
1,4-bis[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H22O2/c1-25-23-15-11-21(12-16-23)9-7-19-3-5-20(6-4-19)8-10-22-13-17-24(26-2)18-14-22/h3-18H,1-2H3 |
Clave InChI |
IUAFWEIVTUQPPR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


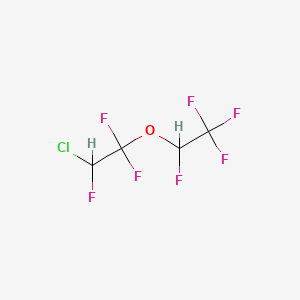
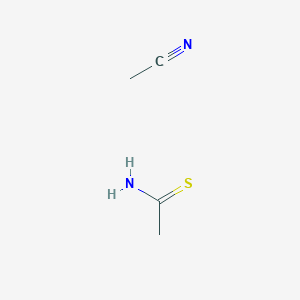
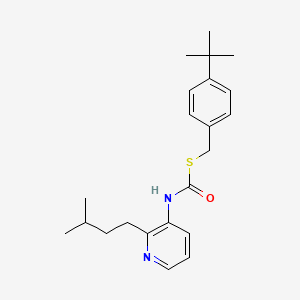
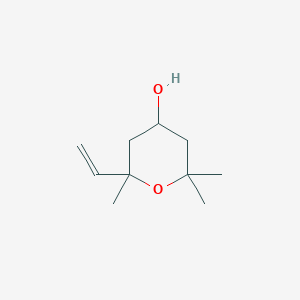
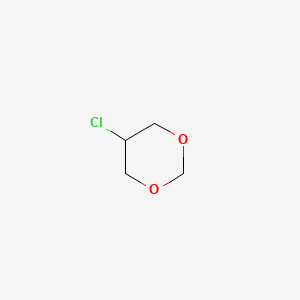
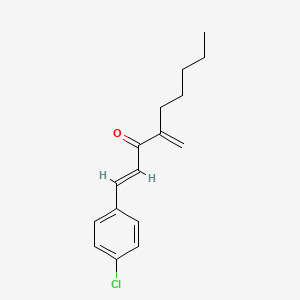
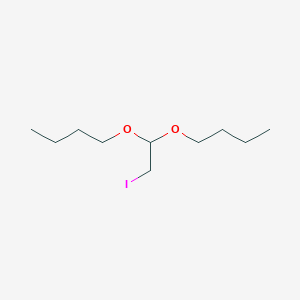
![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)
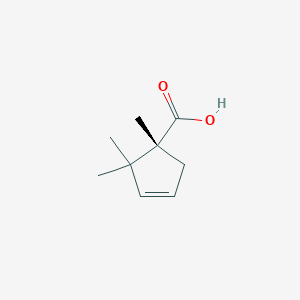
![(2Z)-2-[(4-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B14647202.png)
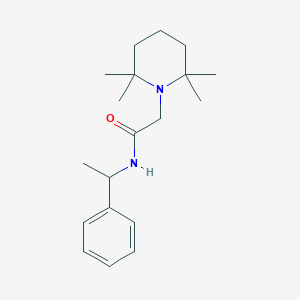

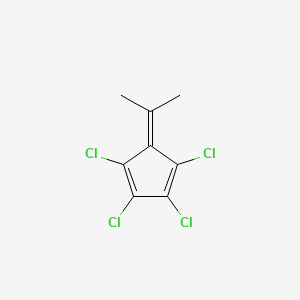
![({[1-Oxo-1-(3,3,5-trimethylazepan-1-yl)butan-2-yl]oxy}sulfinyl)oxidanide](/img/structure/B14647239.png)
